molecular formula C18H16N4O3S B2580606 N'-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide CAS No. 946208-93-1

N'-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide

Cat. No.: B2580606
CAS No.: 946208-93-1
M. Wt: 368.41
InChI Key: GJMPZYWRCKDVRT-UHFFFAOYSA-N
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Description

The compound N'-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide belongs to a class of thieno[3,4-c]pyrazole derivatives functionalized with ethanediamide linkages. Its core structure comprises a fused thiophene-pyrazole heterocycle substituted with a phenyl group at position 2. The ethanediamide moiety bridges the thienopyrazole nitrogen and a furan-2-ylmethyl group, introducing both aromatic (furan) and hydrogen-bonding (amide) functionalities.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-17(19-9-13-7-4-8-25-13)18(24)20-16-14-10-26-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMPZYWRCKDVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazole-3-carboxylic acid under appropriate conditions to form the desired ethanediamide derivative. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(furan-2-yl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent on Ethanediamide
Target Compound: N'-[(furan-2-yl)methyl]-N-{2-phenyl-...}ethanediamide C₁₈H₁₆N₄O₃S* ~368.4 Furan-2-ylmethyl
N-{2-phenyl...}-N'-(1-phenylethyl)ethanediamide C₂₁H₂₀N₄O₂S 408.47 1-Phenylethyl
N-[2-(dimethylamino)ethyl]-N'-{2-phenyl-...}ethanediamide C₁₇H₂₁N₅O₂S 359.45 Dimethylaminoethyl

*Hypothetical formula inferred from structural analogs.

Key Findings:

This may improve aqueous solubility but reduce membrane permeability . The dimethylaminoethyl substituent () introduces a basic nitrogen, which could enhance bioavailability via protonation at physiological pH .

Molecular Weight Trends: The target compound’s hypothetical molecular weight (~368.4 g/mol) falls between the lighter dimethylaminoethyl analog (359.45 g/mol) and the bulkier phenylethyl derivative (408.47 g/mol). This positions it as a mid-sized candidate for structure-activity relationship (SAR) studies.

Structural Flexibility: The thieno[3,4-c]pyrazole core is conserved across all analogs, suggesting its critical role in binding or stability. Substituent variations likely modulate electronic properties (e.g., furan’s electron-rich nature vs. phenyl’s aromaticity).

Research Tools and Methodological Considerations

Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for molecular graphics) are widely used to resolve and visualize the 3D structures of such compounds . The WinGX suite facilitates small-molecule crystallography, enabling precise determination of bond angles and intermolecular interactions critical for SAR analyses .

Notes and Limitations

  • Biological Data: No activity or toxicity data for the target compound or its analogs are provided in the evidence. Further in vitro/in vivo studies are needed to correlate structural features with functional outcomes.
  • Synthetic Accessibility : The furan-2-ylmethyl group may pose synthetic challenges due to furan’s sensitivity to strong acids or oxidants, unlike the more robust phenyl or alkylamine substituents.

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